molecular formula C19H21ClN2O2 B4441775 2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide

2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide

Cat. No. B4441775
M. Wt: 344.8 g/mol
InChI Key: WUVNIUQSHVFRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide, commonly known as CDDO, is a synthetic triterpenoid compound that has been extensively studied in the field of scientific research. CDDO has been found to have numerous potential applications in various fields of medicine, including cancer research, neurology, and immunology.

Scientific Research Applications

CDDO has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, CDDO has been found to have potent anti-tumor activity in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. CDDO has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In neurology, CDDO has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, CDDO has been found to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of CDDO is complex and not fully understood. CDDO has been found to activate the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. Activation of the Nrf2 pathway leads to increased expression of antioxidant and detoxifying enzymes, which help to protect cells from damage. CDDO has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. Inhibition of the NF-κB pathway leads to decreased expression of pro-inflammatory cytokines and chemokines, which helps to reduce inflammation.
Biochemical and Physiological Effects:
CDDO has been found to have a variety of biochemical and physiological effects. In cancer cells, CDDO has been found to induce apoptosis, which is a form of programmed cell death. CDDO has also been found to inhibit cell proliferation and induce cell cycle arrest. In neurology, CDDO has been found to protect neurons from oxidative stress and inflammation. CDDO has also been found to improve cognitive function in animal models of Alzheimer's disease. In immunology, CDDO has been found to reduce inflammation and suppress the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using CDDO in lab experiments is its high purity, which allows for accurate dosing and reproducibility. CDDO is also stable and can be stored for long periods of time without degradation. However, CDDO is relatively expensive compared to other compounds, which may limit its use in some experiments. Additionally, the mechanism of action of CDDO is complex and not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are numerous potential future directions for research on CDDO. In cancer research, CDDO may be further studied for its potential as a chemopreventive agent, which is a substance that can prevent the development of cancer. CDDO may also be studied in combination with other chemotherapy drugs to enhance their effectiveness. In neurology, CDDO may be further studied for its potential in the treatment of neurodegenerative diseases. CDDO may also be studied in combination with other neuroprotective agents to enhance their effectiveness. In immunology, CDDO may be further studied for its potential in the treatment of autoimmune diseases. CDDO may also be studied in combination with other anti-inflammatory agents to enhance their effectiveness.

properties

IUPAC Name

2-[[2-(4-chlorophenyl)acetyl]amino]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-3-22(4-2)19(24)16-7-5-6-8-17(16)21-18(23)13-14-9-11-15(20)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVNIUQSHVFRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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